N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a quinoline ring fused with a thiophene ring, and a butoxy group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide typically involves the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride in a solvent such as propan-2-ol. The reaction mixture is refluxed for a few hours to yield the desired product . The reaction can be represented as follows:
Quinolin-5-amine+Thiophene-2-carbonyl chloride→N-(quinolin-5-yl)thiophene-2-carboxamide
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium hexacyanoferrate(III) in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate(III) in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles such as nitric acid, sulfuric acid, bromine, and acetic anhydride.
Major Products Formed
Oxidation: Formation of thiazoloquinoline derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitrated, sulfonated, brominated, formylated, and acylated derivatives.
Scientific Research Applications
N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-5-yl)thiophene-2-carboxamide: A closely related compound with similar structural features.
Thiophene derivatives: Compounds containing the thiophene ring, which exhibit a wide range of biological and electronic properties.
Uniqueness
N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
Molecular Formula |
C18H18N2O2S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2S/c1-2-3-11-22-15-9-8-14(13-6-4-10-19-17(13)15)20-18(21)16-7-5-12-23-16/h4-10,12H,2-3,11H2,1H3,(H,20,21) |
InChI Key |
XVTGGOZRLOBFJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CS3)C=CC=N2 |
Origin of Product |
United States |
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